Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate
Overview
Description
Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate is a specially labeled compound used in various scientific research applications. It is an isotopically labeled version of ethyl cyanoacetate, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is valuable for tracing biochemical pathways and studying metabolic processes due to its unique isotopic labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which is then isotopically labeled.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate undergoes various chemical reactions, including:
Condensation Reactions: It participates in Knoevenagel condensation and Michael addition reactions due to its reactive methylene group flanked by nitrile and ester groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce cyanoacetic acid.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes or ketones, with a base such as piperidine or pyridine as a catalyst.
Michael Addition: Requires a Michael acceptor and a base catalyst.
Hydrolysis: Uses either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Knoevenagel Condensation: Produces α,β-unsaturated nitriles.
Michael Addition: Forms β-substituted nitriles.
Hydrolysis: Yields cyanoacetic acid.
Scientific Research Applications
Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate is used in various scientific research fields:
Mechanism of Action
The mechanism of action of ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the compound through various metabolic processes, providing insights into reaction mechanisms and molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethyl cyanoacetate: The non-labeled version, commonly used in organic synthesis.
Methyl cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Diethyl malonate: Contains two ester groups and is used in similar condensation reactions.
These compounds share similar reactivity but differ in their specific applications and the presence of isotopic labels .
Properties
IUPAC Name |
ethyl 2-((15N)azanylidyne(113C)methyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSEGSNTOUIPT-PQVJJBODSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C]#[15N] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745924 | |
Record name | Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-67-1 | |
Record name | Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1196157-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.